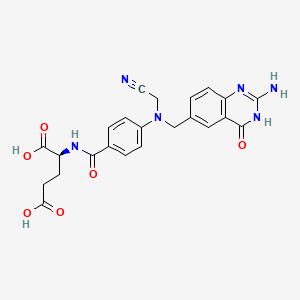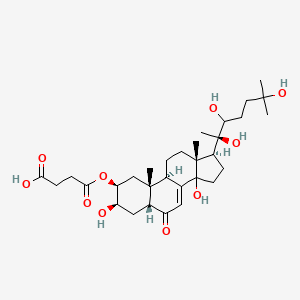![molecular formula C6H17ClSn2 B14430740 Chloro(dimethyl)[(trimethylstannyl)methyl]stannane CAS No. 83135-40-4](/img/structure/B14430740.png)
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane is an organotin compound with the chemical formula (CH3)2Sn(CH2Sn(CH3)3)Cl. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including organic synthesis, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be synthesized through a redistribution reaction involving tetramethyltin and tin tetrachloride. The reaction proceeds as follows:
SnCl4+3Sn(CH3)4→4(CH3)3SnCl
This reaction is typically performed without a solvent due to the high temperatures required and the simplified purification process .
Another method involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride:
(CH3)3SnOH+HCl→(CH3)3SnCl+H2O
This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above. The choice of method depends on the desired scale of production and the availability of starting materials. High-temperature reactions without solvents are preferred for large-scale production due to their efficiency and ease of purification.
化学反应分析
Types of Reactions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are valuable in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various industrial processes
作用机制
The mechanism of action of chloro(dimethyl)[(trimethylstannyl)methyl]stannane involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be compared with other organotin compounds such as trimethyltin chloride and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, this compound is unique due to its specific structure, which includes both dimethyl and trimethylstannyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Similar Compounds
Trimethyltin chloride: (CH3)3SnCl
Tetramethyltin: (CH3)4Sn
Dimethyltin dichloride: (CH3)2SnCl2
Each of these compounds has its own set of applications and reactivity profiles, making them suitable for different purposes in research and industry .
属性
CAS 编号 |
83135-40-4 |
|---|---|
分子式 |
C6H17ClSn2 |
分子量 |
362.07 g/mol |
IUPAC 名称 |
chloro-dimethyl-(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/5CH3.CH2.ClH.2Sn/h5*1H3;1H2;1H;;/q;;;;;;;;+1/p-1 |
InChI 键 |
HIRZXFBPVVPOOV-UHFFFAOYSA-M |
规范 SMILES |
C[Sn](C)(C)C[Sn](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


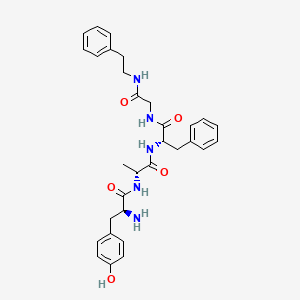
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

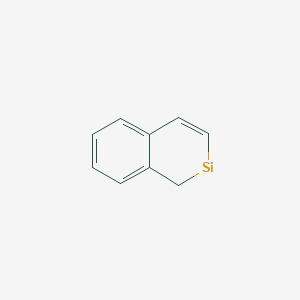


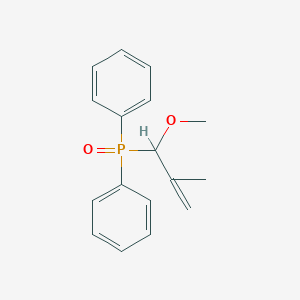
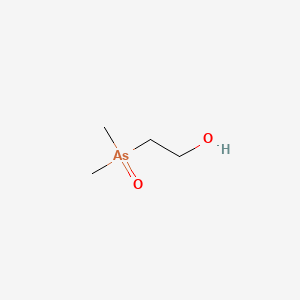
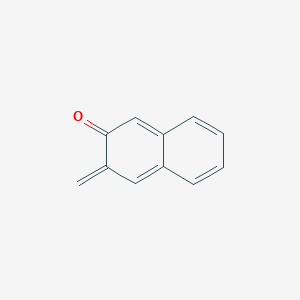
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
